2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine
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Overview
Description
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine is an organic compound formed by the combination of 2-ethylhexanoic acid and 1,1,3,3-tetramethylguanidine in a 1:1 ratio. This compound is known for its colorless, volatile, and flammable nature. It has a molecular formula of C13H29N3O2 and a molar mass of 259.39 g/mol . The compound is soluble in organic solvents such as diethyl ether, alcohols, and ketones, but insoluble in water .
Preparation Methods
The preparation of 2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine typically involves esterification reactions. One common method is the reaction of chlorobutanol with ethyl hexanoate to form the desired compound . Industrial production methods often involve the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal. The final step involves the oxidation of 2-ethylhexanal to produce 2-ethylhexanoic acid .
Chemical Reactions Analysis
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions with halogens and other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine has a wide range of scientific research applications:
Biology: The compound is used in the preparation of metal-organic compounds, which have applications in biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound serves as a stabilizer, lubricant, and plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of 2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine involves its interaction with molecular targets and pathways. As a strong base, 1,1,3,3-tetramethylguanidine can deprotonate acidic protons, facilitating various chemical reactions. The compound’s ability to form coordination complexes with metal cations also plays a crucial role in its applications in catalysis and polymerization reactions .
Comparison with Similar Compounds
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine can be compared with other similar compounds such as:
2-Methylhexanoic acid: Similar in structure but with a methyl group instead of an ethyl group.
3-Methylhexanoic acid: Another structural isomer with a methyl group at a different position.
2-Ethylhexanol: An alcohol derivative of 2-ethylhexanoic acid.
Valproic acid: A structurally related compound with similar applications in the pharmaceutical industry .
The uniqueness of this compound lies in its combination of a strong base (1,1,3,3-tetramethylguanidine) with a carboxylic acid (2-ethylhexanoic acid), making it versatile for various chemical reactions and applications.
Properties
CAS No. |
4347-99-3 |
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Molecular Formula |
C8H16O2.C5H13N3 C13H29N3O2 |
Molecular Weight |
259.39 g/mol |
IUPAC Name |
2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C8H16O2.C5H13N3/c1-3-5-6-7(4-2)8(9)10;1-7(2)5(6)8(3)4/h7H,3-6H2,1-2H3,(H,9,10);6H,1-4H3 |
InChI Key |
IRQKNGBRWKGEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CN(C)C(=N)N(C)C |
Origin of Product |
United States |
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